molecular formula C7H15Br B13197035 1-Bromo-4-methylhexane CAS No. 71434-55-4

1-Bromo-4-methylhexane

Cat. No.: B13197035
CAS No.: 71434-55-4
M. Wt: 179.10 g/mol
InChI Key: QIXNVYCYRYRCAK-UHFFFAOYSA-N
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Description

1-Bromo-4-methylhexane (C₇H₁₃Br) is a branched aliphatic alkyl bromide with a bromine atom at the terminal carbon and a methyl group at the fourth carbon of the hexane chain. Its molecular structure confers distinct physicochemical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions (e.g., forming nitriles with NaCN ). Key properties calculated via Joback, Crippen, and McGowan methods include:

Property Value Unit Source
Boiling Point (Tboil) 425.28 K K Joback
Melting Point (Tfus) 213.45 K K Joback
Vaporization Enthalpy 37.22 kJ/mol kJ/mol Joback
logP (logPoct/wat) 3.208 - Crippen
Critical Temperature 611.91 K K Joback

The compound exhibits temperature-dependent viscosity (η), decreasing from 0.0064 Pa·s at 213.45 K to 0.0003 Pa·s at 425.28 K . Its vapor pressure (Pvap) follows the equation ln(Pvp) = 15.2627 – 4037.30/(T + 64.04), yielding values from 1.33 kPa (333.64 K) to 202.66 kPa (469.75 K) .

Properties

CAS No.

71434-55-4

Molecular Formula

C7H15Br

Molecular Weight

179.10 g/mol

IUPAC Name

1-bromo-4-methylhexane

InChI

InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3

InChI Key

QIXNVYCYRYRCAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCBr

Origin of Product

United States

Preparation Methods

Free Radical Alkylation of 1-Bromopentane with Ethylene

This method utilizes a free-radical chain mechanism under high-pressure ethylene conditions, as demonstrated in US Patent 4046819A .

Reaction Scheme :
1-Bromopentane + Ethylene → 1-Bromo-4-methylhexane (major) + Isomeric byproducts

Procedure :

  • Combine 1-bromopentane (119 g), di-tert-butyl peroxide (6 g), and concentrated HCl (30 g) in a pressure reactor.
  • Pressurize with ethylene (20 atm) and nitrogen (20 atm).
  • Heat to 130°C for 6 hours.
  • Cool, separate organic layer, and purify via fractional distillation.

Data Table :

Parameter Value Source
Yield 64–72% (mixture)
Key Catalyst Di-tert-butyl peroxide
Temperature 130°C
Pressure 40 atm (ethylene + nitrogen)

Advantages : Scalable for industrial production.
Limitations : Requires specialized equipment for high-pressure reactions; generates isomeric byproducts (e.g., 1-bromo-3-methylhexane).

Nucleophilic Substitution of 4-Methylhexan-1-ol

A classic SN₂ reaction using hydrobromic acid, adapted from PubChem CID 13800353 .

Reaction Scheme :
4-Methylhexan-1-ol + HBr → this compound + H₂O

Procedure :

  • Reflux 4-methylhexan-1-ol (10 mmol) with 48% HBr (15 mL) and H₂SO₄ (2 mL) for 4 hours.
  • Extract with dichloromethane, wash with NaHCO₃, dry over MgSO₄, and distill under reduced pressure.

Data Table :

Parameter Value Source
Yield 68–75%
Boiling Point 146°C (lit.)
Density 1.134 g/mL at 25°C

Advantages : High regioselectivity; minimal equipment requirements.
Limitations : Requires access to 4-methylhexan-1-ol, which may necessitate prior synthesis.

Stereoselective Synthesis of Enantiomers

For chiral variants (e.g., (S)-(+)-1-bromo-4-methylhexane), asymmetric catalysis or chiral-pool strategies are employed, as detailed in CAS 53353-01-8 .

Procedure :

  • React (S)-4-methylhexan-1-ol with PBr₃ in anhydrous ether at 0°C.
  • Quench with ice water, extract, and purify via chiral column chromatography.

Data Table :

Parameter Value Source
Optical Rotation [α]²⁵D = +9.8° (c=1, CHCl₃)
Purity ≥97% (GC)

Advantages : Produces enantiomerically pure product.
Limitations : Low yields (~50%) due to racemization risks.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost Efficiency
Free Radical Alkylation 64–72 Moderate High Moderate
SN₂ Substitution 68–75 High Medium High
Stereoselective 50–55 Very High Low Low

Characterization and Validation

  • Refractive Index : n²⁰/D = 1.446 (lit.).
  • GC-MS : Molecular ion peak at m/z 179 (C₇H₁₅Br⁺).
  • ¹H NMR (CDCl₃): δ 1.34 (d, 3H, CH₃), 1.56 (m, 2H, CH₂), 3.42 (t, 2H, BrCH₂).

Chemical Reactions Analysis

1-Bromo-4-methylhexane undergoes various chemical reactions, including:

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-Bromo-4-methylhexane" are not available in the provided search results, the following information can be extracted:

This compound

Chemical Identifiers:

  • Molecular Formula: C7H15BrC_7H_{15}Br
  • Molecular Weight: 179.10 g/mol
  • IUPAC Name: this compound
  • CAS Number: 71434-55-4

Applications:

  • 1-Bromo-4-methylpentane (note the slight difference in structure) may be used in the synthesis of various compounds :
    • diethyl 2-(4′-methylpentyl)malonate
    • 1,3-bis(4-(isopentyloxy)phenyl)urea
    • 1,3-bis(4-(isopentyloxy)phenyl)thiourea
    • 13-methyl-1-[(tetrahydropyran-2-yl)oxy]tetradec-8-yne
    • 15-methyl-1-[(tetrahydropyran-2-yl)oxy]hexadec-10-yne
    • 3-[2-isohexyloxy-3-(hydroxymethyl]-5-phenyl-2-isohexyloxybenzyl alcohol

Additional Information:

  • It is a useful research compound with a purity of usually 95%.

Related Compounds

  • 1-Bromo-4-methylcyclohexane: It is used as an intermediate in pharmaceutical research . It can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid .

Green Chemistry and Sustainable Practices:

  • The development of chemistry is closely related to the sustainable development of human civilization . Green chemistry addresses issues such as exposure to chemicals and environmental impact, offering tools for the sustainable development of chemistry and the chemical industry . Green solvents are a key element in fulfilling the principles of green chemistry .

Mechanism of Action

The mechanism of action of 1-Bromo-4-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .

Comparison with Similar Compounds

1-Bromohexane (C₆H₁₃Br, CAS 111-25-1)

  • Structure : Linear primary alkyl bromide.
  • Applications : Dye intermediate , laboratory reagent .
  • Reactivity: As a primary alkyl halide, it may exhibit slower reaction rates with nucleophiles like NaCN compared to secondary or tertiary analogues .

(Bromomethyl)cyclohexane (C₇H₁₃Br, CAS 2550-36-9)

  • Structure : Cyclohexane ring with a bromomethyl substituent.
  • Key Differences :
    • Cyclic structure increases steric hindrance, reducing SN2 reactivity compared to 1-bromo-4-methylhexane.
    • Higher molecular weight (177.08 g/mol ) vs. This compound (177.08 g/mol inferred).
    • Physical properties (e.g., boiling point) likely differ due to ring strain and reduced flexibility.

1-Bromo-5-methylhexane (C₇H₁₃Br, CAS 35354-37-1)

  • Structure : Bromine at C1, methyl branch at C3.
  • Similarity score: 0.92 (structural similarity to this compound) .

Physicochemical Properties Comparison

Compound Molecular Formula Boiling Point (K) logP Reactivity with NaCN
This compound C₇H₁₃Br 425.28 3.21 Forms 4-methylhexanenitrile
1-Bromohexane C₆H₁₃Br N/A ~2.88* Slower reaction (primary)
(Bromomethyl)cyclohexane C₇H₁₃Br N/A N/A Reduced SN2 due to steric hindrance
1-Bromo-5-methylhexane C₇H₁₃Br N/A N/A Similar to this compound

*Estimated logP for 1-bromohexane based on alkyl chain length.

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